molecular formula C14H16N2O3 B12701335 N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide CAS No. 153972-28-2

N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide

Cat. No.: B12701335
CAS No.: 153972-28-2
M. Wt: 260.29 g/mol
InChI Key: JPTYZEPWFADTCY-UHFFFAOYSA-N
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Description

N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide, also known as phenylpiracetam, is a derivative of the nootropic drug piracetam. It belongs to the family of pyrrolidone derivatives and is known for its cognitive-enhancing properties. This compound has been studied for its potential to improve cognitive functions, learning, memory, and its various therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide typically involves the reaction of 2-oxo-1-pyrrolidineacetamide with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of acetylcholine and glutamate receptors, enhancing synaptic plasticity and cognitive functions. The compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced potency compared to its parent compound, piracetam. It has a higher affinity for neurotransmitter receptors and exhibits a broader range of therapeutic effects, making it a valuable compound in cognitive enhancement and neuroprotection .

Properties

CAS No.

153972-28-2

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

N-acetyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

InChI

InChI=1S/C14H16N2O3/c1-10(17)15-13(18)9-16-8-12(7-14(16)19)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,17,18)

InChI Key

JPTYZEPWFADTCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)CN1CC(CC1=O)C2=CC=CC=C2

Origin of Product

United States

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